molecular formula C7H8N2O2 B2741909 2-(Oxetan-3-yloxy)pyrazine CAS No. 2201427-05-4

2-(Oxetan-3-yloxy)pyrazine

Cat. No.: B2741909
CAS No.: 2201427-05-4
M. Wt: 152.153
InChI Key: WRMDDMNNGJHQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-yloxy)pyrazine is an organic compound featuring a pyrazine ring bonded to an oxetane ring via an ether linkage. The unique structure of this compound combines the properties of both oxetanes and pyrazines, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yloxy)pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common method is the intramolecular Williamson ether synthesis, where an appropriate precursor undergoes cyclization to form the oxetane ring . Another method involves the Paternò–Büchi [2+2] cycloaddition reaction, which uses light to mediate the formation of the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-3-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups attached.

Comparison with Similar Compounds

    Oxetane: A simple four-membered ring containing one oxygen atom.

    Pyrazine: A six-membered ring containing two nitrogen atoms at opposite positions.

    2-(Oxetan-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness: 2-(Oxetan-3-yloxy)pyrazine is unique due to the combination of the oxetane and pyrazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxetan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-9-7(3-8-1)11-6-4-10-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMDDMNNGJHQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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